molecular formula C10H5Cl2FN2 B1625192 2,4-Dichloro-6-(4-fluorophenyl)pyrimidine CAS No. 833472-84-7

2,4-Dichloro-6-(4-fluorophenyl)pyrimidine

Cat. No. B1625192
M. Wt: 243.06 g/mol
InChI Key: QQLFWYQWFPLRRS-UHFFFAOYSA-N
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Patent
US07662830B2

Procedure details

Dissolve 4-fluorobromobenzene (8.75 g, 0.05 moles) in anhydrous ether (80 mL) under nitrogen atmosphere and cool to −78° C. Add dropwise 1.6 M n-BuLi (34 mL, 0.055 moles) and stir at −78° C. for 45 min. Dissolve 2,4-dichloropyrimidine (7.45 g, 0.05 moles) in Et2O (100 mL) and add dropwise to the reaction mixture. Warm the reaction mixture to −30° C. and stir at this temperature for 30 min followed by 0° C. for 30 min. Quench the reaction mixture with AcOH (3.15 mL, 0.055 moles) and water (0.5 mL, 0.027 moles) dissolved in THF (5.0 mL). Add dropwise a THF (40 mL) solution of DDQ (11.9 g, 0.053 moles) to the reaction mixture. Bring the reaction mixture to room temperature and stir at room temperature for 30 min. Cool the reaction mixture to 0° C., add 3.0 N aq. NaOH (35 mL) and stir for 30 min. Decant the organic layer from the reaction mixture and wash the brown solid with Et2O (3×100 mL). Combine the organic layers, wash several times with saturated NaCl solution and dry with MgSO4. Filter and evaporate under vacuum to afford a brown colored solid. Purify by flash column chromatography using 5% EtOAc/hexane to afford the title product as a white solid.
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
11.9 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
8.75 g
Type
reactant
Reaction Step Three
Name
Quantity
80 mL
Type
solvent
Reaction Step Three
Quantity
34 mL
Type
reactant
Reaction Step Four
Quantity
7.45 g
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Name
Quantity
3.15 mL
Type
reactant
Reaction Step Six
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Six
Name
Quantity
35 mL
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5](Br)=[CH:4][CH:3]=1.[Li]CCCC.[Cl:14][C:15]1[N:20]=[C:19]([Cl:21])[CH:18]=[CH:17][N:16]=1.CC(O)=O.O.C(C1C(=O)C(Cl)=C(Cl)C(=O)C=1C#N)#N.[OH-].[Na+]>CCOCC.C1COCC1>[Cl:14][C:15]1[N:20]=[C:19]([Cl:21])[CH:18]=[C:17]([C:5]2[CH:6]=[CH:7][C:2]([F:1])=[CH:3][CH:4]=2)[N:16]=1 |f:6.7|

Inputs

Step One
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
11.9 g
Type
reactant
Smiles
C(#N)C1=C(C(=O)C(=C(C1=O)Cl)Cl)C#N
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
8.75 g
Type
reactant
Smiles
FC1=CC=C(C=C1)Br
Name
Quantity
80 mL
Type
solvent
Smiles
CCOCC
Step Four
Name
Quantity
34 mL
Type
reactant
Smiles
[Li]CCCC
Step Five
Name
Quantity
7.45 g
Type
reactant
Smiles
ClC1=NC=CC(=N1)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC
Step Six
Name
Quantity
3.15 mL
Type
reactant
Smiles
CC(=O)O
Name
Quantity
0.5 mL
Type
reactant
Smiles
O
Step Seven
Name
Quantity
35 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
stir at −78° C. for 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Warm the reaction mixture to −30° C.
STIRRING
Type
STIRRING
Details
stir at this temperature for 30 min
Duration
30 min
WAIT
Type
WAIT
Details
followed by 0° C. for 30 min
Duration
30 min
STIRRING
Type
STIRRING
Details
Bring the reaction mixture to room temperature and stir at room temperature for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
Cool the reaction mixture to 0° C.
STIRRING
Type
STIRRING
Details
stir for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
Decant the organic layer from the reaction mixture
WASH
Type
WASH
Details
wash the brown solid with Et2O (3×100 mL)
WASH
Type
WASH
Details
Combine the organic layers, wash several times with saturated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry with MgSO4
FILTRATION
Type
FILTRATION
Details
Filter
CUSTOM
Type
CUSTOM
Details
evaporate under vacuum
CUSTOM
Type
CUSTOM
Details
to afford a brown colored solid
CUSTOM
Type
CUSTOM
Details
Purify by flash column chromatography

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
ClC1=NC(=CC(=N1)Cl)C1=CC=C(C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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